Alclometasone 21-propionate
Description
Contextualization of Glucocorticoid Steroids in Mechanistic Studies
Glucocorticoids (GCs) are a class of steroid hormones essential for a wide range of physiological processes, including metabolism, development, and homeostasis. nih.gov In academic research, synthetic glucocorticoids are invaluable tools for dissecting the molecular mechanisms that govern inflammatory and immune responses. frontiersin.orgresearchgate.net Their primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR). wikipedia.org This ligand-receptor complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), or with other transcription factors, to either activate (transactivation) or repress (transrepression) the expression of target genes. nih.govphysiology.org
This ability to modulate gene expression makes glucocorticoids powerful agents for studying cellular processes. For instance, they are known to inhibit the production of pro-inflammatory mediators like cytokines, chemokines, and prostaglandins (B1171923). frontiersin.orgresearchgate.net This is achieved in part by inhibiting phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor for these inflammatory molecules. drugbank.comnih.gov Researchers utilize these properties to investigate the signaling pathways involved in inflammation. By observing the effects of glucocorticoids on specific cell types, such as T-cells, macrophages, and neutrophils, scientists can map the intricate network of interactions that drive the inflammatory cascade. frontiersin.org Furthermore, the development of selective GR agonists has been a significant focus of academic and industrial research, aiming to separate the anti-inflammatory effects (primarily associated with transrepression) from metabolic side effects (often linked to transactivation). bmj.com
Historical Trajectories in Glucocorticoid Ester Research
The journey of glucocorticoid research began with the isolation of hormones from the adrenal cortex. The first clinical evidence of an adrenocortical extract's efficacy was demonstrated in 1930. nih.gov Through the work of researchers like Edward Calvin Kendall, Tadeusz Reichstein, and Philip Showalter Hench, it was established that these extracts contained multiple steroid hormones. nih.govwikipedia.org By 1940, a distinction was made between mineralocorticoids, which affect electrolyte balance, and glucocorticoids, which regulate carbohydrate metabolism and inflammation. nih.gov
A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, heralding a new era in anti-inflammatory therapy. nih.gov The initial success spurred intense research into the semi-synthetic production of cortisone to meet clinical demand, with significant progress made by 1952. nih.govclinexprheumatol.org This period also saw the introduction of hydrocortisone (B1673445) for oral and intra-articular administration. clinexprheumatol.org
Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory use. nih.govclinexprheumatol.org A key development in this timeline was the practice of esterification. It was discovered that converting the parent steroid into a steroid ester could significantly alter its properties. By 1957, over 500 steroid esters had been synthesized, with the goal of modifying characteristics like metabolic stability and duration of action. wikipedia.org This line of inquiry led to the development of compounds like Alclometasone (B1664502) dipropionate, a synthetic nonfluorinated corticosteroid, which became available for topical use in 1986. chemicalbook.comscispace.com
Significance of Esterification in Modulating Steroid Properties for Research Applications
Esterification, the process of forming an ester from an alcohol and an acid, is a critical chemical modification in steroid research. It allows for the fine-tuning of a steroid's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. wikipedia.orgmsdvetmanual.com This is particularly important for research applications where precise control over a compound's activity is necessary to probe biological systems.
One of the most significant properties modulated by esterification is lipophilicity . Adding ester groups, especially at the C17 and C21 positions of the steroid nucleus, generally increases the molecule's affinity for lipids. wikipedia.orgmsdvetmanual.com This enhanced lipophilicity allows for more rapid penetration through cell membranes to reach the cytosolic glucocorticoid receptors. chemicalbook.com For example, the dipropionate salt of alclometasone is significantly more potent than the parent alclometasone molecule precisely because the esterification at positions 17 and 21 enhances its topical anti-inflammatory activity. chemicalbook.com
Esterification also creates prodrugs . Many steroid esters are inactive themselves and require in vivo hydrolysis by esterase enzymes to release the active parent steroid. msdvetmanual.com This can be exploited in research to control the release and activation of the glucocorticoid. The choice of the ester group (e.g., acetate, propionate (B1217596), valerate) can influence the rate of hydrolysis, thereby modulating the duration of action. msdvetmanual.com For instance, esterification with monoacids like acetic acid can create water-insoluble compounds suitable for creating long-acting formulations. msdvetmanual.com Conversely, using a diacid like succinic acid can yield a water-soluble ester, which is useful for different experimental setups. msdvetmanual.com This ability to control solubility and release kinetics is invaluable for designing experiments that require either sustained or rapid, short-term glucocorticoid action.
The structure of the ester can also influence receptor binding and potency. Modifications to the 17α-ester moiety have been a key strategy in developing enhanced-affinity glucocorticoids like fluticasone (B1203827) furoate from fluticasone propionate. physiology.orgphysiology.org
Overview of Alclometasone Derivatives in Pre-clinical and Fundamental Investigations
Alclometasone and its derivatives, primarily Alclometasone dipropionate, have been subjects of pre-clinical research to understand their anti-inflammatory, immunosuppressive, and antiproliferative properties. chemicalbook.comscispace.com Alclometasone dipropionate is a synthetic, non-fluorinated corticosteroid structurally derived from prednisolone, featuring a chlorine atom at the 7α-position, a methyl group at the 16α-position, and propionate esters at the C17 and C21 positions. chemicalbook.comnih.gov
The fundamental mechanism of action for alclometasone is consistent with other glucocorticoids: it acts as a glucocorticoid receptor agonist. drugbank.comsigmaaldrich.com Upon binding to the GR, the complex translocates to the nucleus to modulate gene expression, leading to the synthesis of anti-inflammatory proteins like lipocortins and the inhibition of pro-inflammatory pathways. drugbank.comchemicalbook.com
Pre-clinical studies have demonstrated its anti-inflammatory activity. For instance, in mice, topically applied Alclometasone dipropionate was shown to reduce cutaneous anaphylaxis reactions. chemicalbook.com Its potency has been compared to other corticosteroids, showing anti-inflammatory activity comparable to betamethasone (B1666872) valerate (B167501) and triamcinolone (B434) acetonide in some pre-clinical tests. scispace.com A key structural feature of alclometasone is the 7α-chloro substitution, which is believed to increase its potency without a corresponding increase in certain adverse effects sometimes associated with C6 or C9 halogenation. scispace.comchemicalbook.com
Investigations into its stability have shown that Alclometasone dipropionate can hydrolyze to form impurities, namely alclometasone-17-propionate and alclometasone-21-propionate, particularly in aqueous environments or under certain pH conditions. google.com This highlights the importance of formulation in maintaining the integrity of the diester for research and therapeutic applications.
Table 1: Physicochemical Properties of Alclometasone Dipropionate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H37ClO7 | chemicalbook.com |
| Molecular Weight | 521.04 g/mol | chemicalbook.comsigmaaldrich.com |
| Physical Description | White powder/crystals | chemicalbook.comgoogle.com |
| Melting Point | 212-216 °C | chemicalbook.com |
| Solubility | Insoluble in water; slightly soluble in propylene (B89431) glycol; moderately soluble in hexylene glycol. | chemicalbook.comgoogle.com |
| XLogP3 | 3.2 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Research Gaps and Future Academic Inquiry for Alclometasone 21-propionate
While Alclometasone dipropionate is a well-established compound, specific academic inquiry into its monoester derivative, this compound, reveals several research gaps. This compound is primarily known as a hydrolysis impurity or degradation product of the parent dipropionate compound. google.com This context defines the current state of knowledge and points toward areas ripe for future investigation.
A primary research gap is the lack of comprehensive characterization of this compound as a distinct pharmacological entity. Most literature focuses on the dipropionate form. Future academic studies should aim to:
Isolate and Synthesize Pure Compound: Develop robust methods for the synthesis and purification of this compound to enable detailed study without confounding effects from the dipropionate or 17-propionate forms.
Determine Pharmacodynamic Properties: Conduct in-vitro assays to determine its specific binding affinity for the glucocorticoid receptor compared to the parent compound (Alclometasone) and the dipropionate ester. This would clarify its intrinsic potency.
Investigate Mechanistic Differences: Explore whether the differential esterification at the C21 position leads to unique interactions with co-regulators or alternative signaling pathways beyond the classical GR-mediated transactivation and transrepression.
Profile Metabolic Stability: Characterize the metabolic pathway and stability of this compound itself. Understanding its rate of conversion to the parent alclometasone is crucial for interpreting its activity in biological systems.
Structure-Activity Relationship (SAR) Studies: A more focused investigation into the SAR of alclometasone esters (17-propionate vs. 21-propionate vs. 17,21-dipropionate) would provide valuable insights for the rational design of future topical glucocorticoids. This could involve comparing how the position of the propionate group affects properties like skin penetration, receptor activation, and local anti-inflammatory effects.
Addressing these gaps would transition the understanding of this compound from being merely a known impurity to a fully characterized molecule, potentially revealing unique properties relevant for dermatological research and the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-20(30)32-12-19(29)25(31)13(2)8-16-21-17(26)10-14-9-15(27)6-7-23(14,3)22(21)18(28)11-24(16,25)4/h6-7,9,13,16-18,21-22,28,31H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADFGQGSCVUNG-PJPOYQFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156167 | |
| Record name | Alclometasone 21-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129459-98-9 | |
| Record name | Alclometasone 21-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129459989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone 21-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCLOMETASONE 21-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0R7A39CX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Process Chemistry Research of Alclometasone 21 Propionate
Advanced Synthetic Pathways and Methodological Innovations
The synthesis of Alclometasone (B1664502) 21-propionate is a testament to the advancements in steroid chemistry, requiring precise control over stereochemistry and regiochemistry to achieve the desired therapeutic agent.
Synthesis from Precursor Steroids (e.g., 16α-methyl epihydrocortisone derivatives)
A common and efficient pathway to Alclometasone 21-propionate begins with a readily available steroid precursor, such as a 16α-methyl epihydrocortisone derivative. This starting material already possesses the key structural features of the final molecule, including the 16α-methyl group which enhances its anti-inflammatory activity. The synthesis then proceeds through a series of carefully orchestrated chemical transformations to introduce the remaining functionalities. A patented method, for instance, describes the synthesis of a reduced intermediate for alclometasone dipropionate starting from 16α-methyl epihydrocortisone google.com. This process involves an initial esterification at the 21-position, followed by a series of oxidation, esterification, protection, reduction, and deprotection steps to yield the desired intermediate google.com.
Propionylation Strategies at the 21-Position
The introduction of the propionate (B1217596) ester at the C-21 position is a critical step that enhances the lipophilicity and, consequently, the topical potency of the corticosteroid. This transformation is typically achieved by reacting the 21-hydroxyl group with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. To ensure regioselectivity, the more reactive primary 21-hydroxyl group is targeted. In some synthetic routes, this is the first step performed on the 16α-methyl epihydrocortisone starting material google.com. The choice of solvent and reaction conditions is crucial to maximize the yield of the 21-propionate ester while minimizing side reactions, such as acylation at other hydroxyl groups.
Halogenation Chemistry (e.g., 7α-chlorination) in Steroid Synthesis
A key structural feature of alclometasone is the 7α-chloro substituent, which significantly contributes to its therapeutic profile. The introduction of this halogen atom is a challenging yet crucial step in the synthesis. A common strategy involves the creation of a double bond between C6 and C7, followed by the addition of a chlorine source. For instance, a traditional method for producing alclometasone dipropionate involves the addition of HCl gas across the 6,7-double bond nih.gov. More modern and controlled methods may utilize chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a suitable catalyst to achieve the desired stereochemistry at the C7 position. The 7α-chloro configuration is essential for the drug's activity, and its stereoselective introduction is a key focus of process optimization.
Characterization and Control of Synthetic Intermediates
The multi-step synthesis of this compound necessitates rigorous in-process controls to ensure the quality and purity of the final API. Each synthetic intermediate must be thoroughly characterized to confirm its structure and purity before proceeding to the next step.
A variety of analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring reaction progress and assessing the purity of intermediates. It allows for the separation and quantification of the desired product from starting materials, by-products, and other impurities.
Spectroscopic methods are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the intermediates, confirming the successful addition of functional groups and the desired stereochemistry. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters. Mass Spectrometry (MS) provides accurate molecular weight information, further confirming the identity of the synthetic intermediates.
The data gathered from these analytical techniques allows chemists to control the manufacturing process effectively. By understanding the impurity profile at each stage, process parameters can be optimized to minimize the formation of unwanted side products. This ensures that the final this compound API meets the stringent purity requirements for pharmaceutical use.
| Intermediate | Key Characterization Techniques | Critical Quality Attributes to Monitor |
| 16α-methyl epihydrocortisone-21-propionate | HPLC, NMR, IR, MS | Purity, absence of starting material, confirmation of 21-esterification |
| 7,11-dioxo intermediate | HPLC, NMR, IR, MS | Purity, confirmation of oxidation at C7 and C11 |
| 3-enol ether protected intermediate | HPLC, NMR | Purity, confirmation of enol ether formation |
| 7α-chloro intermediate | HPLC, NMR (NOE for stereochemistry), MS | Purity, confirmation of 7α-chloro configuration |
Table 1: Characterization and Control of Key Synthetic Intermediates
Process Optimization Research for Scalable Synthesis
Research efforts in the scalable synthesis of alclometasone compounds have focused on improving efficiency, increasing yields, and ensuring the economic and environmental viability of the manufacturing process.
To address these challenges, alternative synthesis strategies have been developed. One improved method utilizes an etherified intermediate, which shortens the synthesis route to three main steps: reduction, dehydrogenation, and chlorine substitution. google.com This streamlined process is reported to be more economical and environmentally friendly, with higher product yields and simpler operation, making it suitable for industrial-scale production. google.com For instance, the preparation of an intermediate for Alclometasone Dipropionate, 11-beta-hydroxypregna, has been optimized to achieve a purity of over 99% with impurities not exceeding 1%. google.com This high-purity synthesis, characterized by mild reaction conditions and a shortened process time of 6-10 hours, significantly improves production efficiency. google.com
Further optimization has been achieved through the study of crystallization. Research into the polymorphic forms of Alclometasone Dipropionate led to the discovery of a new polymorph, Form III, by modifying crystallization conditions using an acetone/water solvent system. researchgate.net Achieving a specific, pure polymorphic form is crucial for improving the purification process and ensuring the robustness of industrial manufacturing. researchgate.net One method for preparing pure Form II of Alclometasone Dipropionate reported a 93% yield. researchgate.net
The esterification step, where the propionate group is added to the alclometasone backbone, is a critical stage in the synthesis. The choice of solvents and catalysts is paramount for controlling reaction kinetics, yield, and impurity profiles.
In the synthesis of Alclometasone Dipropionate and its intermediates, a variety of solvents and catalysts are employed. For the esterification of a related intermediate, 16-a-methyl epihydrocortisone, solvents such as propionic anhydride, toluene, propionic acid, chloroform, DME, and dioxane have been utilized. google.com The reaction is catalyzed by acids, including inorganic strong acids like sulfuric and hydrochloric acid, or organic strong acids such as p-toluenesulfonic acid. google.com
For the 7-position chlorine substitution reaction to synthesize Alclometasone Dipropionate, a range of organic solvents are used, including toluene, dichloromethane, chloroform, DME, tetrahydrofuran, and dioxane. google.com This step involves a chlorinating agent, such as phosphorus trichloride (B1173362) or thionyl chloride, and a base catalyst, which can be an inorganic base (sodium bicarbonate, sodium carbonate) or an organic base (pyridine, triethylamine). google.com The selection of these reagents is optimized to drive the reaction to completion while minimizing side reactions.
The table below summarizes the solvents and catalysts used in key synthetic steps related to alclometasone esters.
| Synthetic Step | Solvents | Catalysts/Reagents |
| 21-hydroxy Esterification | Propionic anhydride, Toluene, Propionic acid, Chloroform, DME, Dioxane | Acid Catalysts: Sulfuric acid, Hydrochloric acid, p-toluenesulfonic acid |
| 7-position Chlorination | Toluene, Dichloromethane, Chloroform, DME, Tetrahydrofuran, Dioxane | Chlorinating Agents: Phosphorus trichloride, Thionyl chloride Base Catalysts: Pyridine, Triethylamine, Sodium bicarbonate, Sodium carbonate |
Impurity Profiling and Control in Chemical Synthesis
Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, often as part of the dipropionate synthesis, can generate various by-products and degradants.
Several related substances and impurities have been identified in the manufacturing of Alclometasone Dipropionate. This compound is itself listed as a key related compound. pharmaffiliates.comveeprho.com Other significant impurities include Alclometasone 17-propionate, Alclometasone 21-Dehydro Impurity, and Alclometasone Dipropionate Related Compound A. veeprho.comsynzeal.comallmpus.compharmaffiliates.com The degradation of similar corticosteroids, such as beclomethasone (B1667900) dipropionate, can proceed through the loss of hydrogen chloride and the formation of a 9,11-epoxide, suggesting a potential degradation pathway for alclometasone esters. nih.gov Studies on other corticosteroids also highlight oxidative degradation and hydrolysis as common decomposition pathways. scirp.org The chemical instability of Alclometasone Dipropionate, particularly its susceptibility to hydrolysis in acid-base environments, is a known challenge. google.com
The table below lists some of the known impurities and related compounds associated with Alclometasone Dipropionate synthesis.
| Compound Name | Molecular Formula | CAS Number | Reference |
| This compound | C25H33ClO6 | 129459-98-9 | pharmaffiliates.comveeprho.comallmpus.com |
| Alclometasone 17-propionate | C25H33ClO6 | 76576-24-4 | allmpus.comkmpharma.in |
| Alclometasone | C22H29ClO5 | 67452-97-5 | pharmaffiliates.comkmpharma.in |
| Alclometasone 21-Dehydro Impurity | C22H27ClO5 | N/A | veeprho.comallmpus.com |
| Alclometasone Dipropionate Impurity 2 | C25H33ClO6 | N/A | veeprho.comallmpus.comkmpharma.in |
| Alclometasone Dipropionate Related Compound A | C28H38O7 | 71868-53-6 | veeprho.comsynzeal.comkmpharma.in |
Controlling the level of impurities is essential for producing high-quality API. Strategies for minimizing impurities in alclometasone synthesis focus on optimizing reaction conditions and implementing effective purification methods.
Patented methods for synthesizing Alclometasone Dipropionate intermediates emphasize the importance of mild reaction conditions to achieve high purity. google.com By carefully controlling parameters such as temperature and reaction time, side reactions that lead to impurity formation can be suppressed. google.com One optimized process for an intermediate boasts a product purity of over 99%, with total impurities under 1%. google.com
Purification techniques are also critical. Recrystallization is a common method used to purify the crude product and remove unwanted by-products. google.com The discovery of new polymorphs can open avenues for more efficient purification processes designed to purge specific process impurities. researchgate.net Furthermore, in the formulation stage, controlling the pH is crucial for maintaining the chemical stability of alclometasone esters and preventing degradation. Research shows that a pH below 4.3 can be unfavorable for the stability of certain impurities. google.com
The study of this compound is closely related to research on Alclometasone Dipropionate (C28H37ClO7). nih.gov Alclometasone Dipropionate is the diester form, with propionate groups at both the 17 and 21 positions of the steroid backbone. nih.gov this compound, as a monoester, can be a precursor, intermediate, or by-product in the synthesis of the dipropionate.
Other related compounds that are important for understanding the synthesis and impurity profile include:
Alclometasone: The parent compound without the propionate esters. pharmaffiliates.com
Alclometasone 17-propionate: An isomer of this compound, where the propionate group is at the 17-position instead of the 21-position. allmpus.com
Alclometasone Dipropionate Related Compound A: A structurally similar compound often monitored as an impurity. synzeal.com
The structural differences between these compounds, particularly the position and number of ester groups, influence their chemical and physical properties. The presence of a chlorine atom at the 7α-position is a unique structural feature of alclometasone compounds that enhances their potency. researchgate.net Understanding the synthesis and interconversion of these related substances is fundamental to controlling the quality of the final drug product.
Molecular and Cellular Mechanisms of Action Research
Glucocorticoid Receptor (GR) Binding and Activation
The initiation of Alclometasone (B1664502) 21-propionate's activity occurs in the cytoplasm of target cells, where it binds to the glucocorticoid receptor. wikipedia.orgwikipedia.org In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSP) such as HSP90 and HSP70, which maintain the receptor in a conformation optimal for hormone binding. wikipedia.orgnih.govoup.comuconn.edu
| Compound | Relative Binding Affinity (Compared to Dexamethasone) |
|---|---|
| Dexamethasone (B1670325) | 100 |
| Clobetasol (B30939) Propionate (B1217596) | 187 |
| Betamethasone (B1666872) Valerate (B167501) | 58 |
| Hydrocortisone (B1673445) | 10 |
This table presents illustrative relative binding affinities of common corticosteroids to provide a comparative context for glucocorticoid receptor binding. Specific quantitative binding data for Alclometasone 21-propionate was not identified in the provided search results.
The binding of this compound to the ligand-binding domain (LBD) of the glucocorticoid receptor induces a significant conformational change in the receptor protein. oup.comfrontiersin.org This alteration is crucial for the subsequent steps in its mechanism of action. The conformational shift causes the dissociation of the associated heat shock proteins and other chaperone molecules from the GR. wikipedia.orgwikipedia.org This unmasking of the receptor exposes its nuclear localization signals (NLS). nih.govoup.com The ligand-induced conformational change is also critical for the dimerization of the receptor and its interaction with coactivator or corepressor proteins, which are essential for modulating gene expression. frontiersin.orgnih.gov The specific conformation adopted by the GR can differ depending on whether an agonist or an antagonist is bound, which in turn influences the downstream transcriptional effects. nih.gov
Following the ligand-induced conformational change and dissociation from the chaperone protein complex, the activated this compound-GR complex, now in a homodimerized state, actively translocates from the cytoplasm into the nucleus. wikipedia.orgwikipedia.orgnih.gov This process is energy-dependent and is facilitated by the nuclear import machinery, which recognizes the now-exposed nuclear localization signals on the GR. nih.gov Once inside the nucleus, the GR complex can directly interact with DNA or with other transcription factors to regulate gene expression. wikipedia.orgnih.govoup.com The efficiency of nuclear translocation is a critical step in the glucocorticoid signaling pathway and can be influenced by various cellular factors. oup.comuconn.edu
Gene Regulation and Transcriptional Modulation Studies
The primary mechanism through which the this compound-GR complex exerts its anti-inflammatory effects is by modulating the transcription of target genes. drugbank.comnih.gov This modulation can occur through two main pathways: transactivation and transrepression. wikipedia.orgwikipedia.org
Once in the nucleus, the dimerized this compound-GR complex can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. wikipedia.orgnih.govfrontiersin.org This direct binding to GREs typically leads to the transactivation of genes. wikipedia.orgwikipedia.org This process involves the recruitment of coactivator proteins and the general transcriptional machinery to the gene promoter, leading to an increase in the transcription of anti-inflammatory proteins. frontiersin.org Conversely, the GR complex can also bind to negative GREs (nGREs) to repress the transcription of certain genes. frontiersin.orgbenthamdirect.comproquest.com
A significant part of the anti-inflammatory action of this compound is mediated by transrepression, a process that does not necessarily involve direct binding of the GR to DNA. wikipedia.org In this pathway, the activated GR monomer can interact directly with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov By interfering with the function of these key inflammatory regulators, the this compound-GR complex can effectively downregulate the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. researchgate.netmdpi.com
The enhancement of anti-inflammatory gene expression is also a crucial aspect of glucocorticoid action. researchgate.netnih.govnih.gov For instance, glucocorticoids can upregulate the expression of genes like Glucocorticoid-Induced Leucine Zipper (GILZ) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1, both of which have significant anti-inflammatory properties. nih.govnih.gov This dual action of repressing pro-inflammatory pathways while simultaneously enhancing anti-inflammatory pathways underscores the comprehensive immunomodulatory effects of this compound. mdpi.com
| Mechanism | Effect on Gene Expression | Examples of Modulated Genes/Proteins | Overall Outcome |
|---|---|---|---|
| Transactivation (GRE Binding) | Enhancement | Anti-inflammatory proteins (e.g., GILZ, MAPK Phosphatase-1) | Suppression of inflammation |
| Transrepression (Protein-Protein Interaction) | Repression | Pro-inflammatory cytokines, chemokines, adhesion molecules (via inhibition of NF-κB, AP-1) | Reduction of inflammatory response |
Investigation of Specific Gene Targets (e.g., phospholipase A2 inhibitory proteins/lipocortins)
The anti-inflammatory action of this compound, like other corticosteroids, is understood to be mediated through the induction of specific gene products. nih.govnih.govdrugs.com Research indicates that these steroids act by stimulating the synthesis of phospholipase A2 inhibitory proteins, which are collectively known as lipocortins. nih.govnih.govdrugs.comdrugbank.com Alclometasone initially binds to a corticosteroid receptor, and this resulting complex moves into the nucleus. nih.govdrugbank.com Within the nucleus, the complex interacts with glucocorticoid response elements on the DNA, leading to the enhanced transcription of genes that code for anti-inflammatory proteins like lipocortins. nih.govdrugbank.com These proteins are considered key mediators of the drug's therapeutic effects. nih.govdrugs.com
Downstream Signal Transduction Pathway Interventions
The induction of lipocortins by this compound initiates a cascade of downstream effects that interfere with critical inflammatory pathways.
The primary mechanism by which lipocortins exert their anti-inflammatory effect is by inhibiting the enzyme phospholipase A2. nih.govnih.govnih.gov Phospholipase A2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. nih.govnih.govnih.gov By inhibiting phospholipase A2, the lipocortins induced by alclometasone effectively block the release of arachidonic acid, which is the essential precursor for a wide range of inflammatory mediators. nih.govnih.govdrugs.comdrugbank.comdrugs.com This inhibition of arachidonic acid availability is a crucial step in the compound's mechanism of action. nih.govdrugs.com
With the release of arachidonic acid being suppressed, the subsequent biosynthesis of potent inflammatory mediators is significantly downregulated. drugs.compatsnap.com Arachidonic acid serves as the common substrate for both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which generate prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Therefore, by limiting the availability of their precursor, this compound effectively controls the production of these powerful mediators of inflammation, which are involved in processes such as vasodilation, increased vascular permeability, and pain. nih.govdrugs.comdrugs.comnih.gov
The anti-inflammatory effects of this compound extend beyond the arachidonic acid cascade. The compound is known to decrease inflammation by stabilizing the lysosomal membranes of leukocytes. drugs.com This stabilization prevents the release of destructive acid hydrolases into tissues. drugs.com Furthermore, it antagonizes the activity and release of histamine. drugs.com As a member of the glucocorticosteroid class, its mechanism also involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov This broader impact on leukocytes helps to reduce leukocyte adhesion to capillary endothelium, limit macrophage accumulation in inflamed areas, and reduce capillary permeability and edema formation. drugs.com
Cellular Responses and Phenotypic Alterations In Vitro
In addition to its anti-inflammatory and immunosuppressant properties, this compound exhibits antiproliferative effects. drugbank.comresearchgate.net This is a characteristic action of glucocorticosteroids as a class. drugs.comresearchgate.net In vitro studies on other topical corticosteroids using model systems like human keratinocyte cell lines (HaCaT) have demonstrated that these compounds can reduce cell growth in a dose-dependent manner. nih.gov This antiproliferative action is often associated with the induction of cell cycle arrest. nih.gov For instance, research on various corticosteroids has shown an ability to arrest the cell cycle, primarily in the G2 phase for some, and the S-phase for others, thereby inhibiting the proliferation of hyperproliferant keratinocytes. nih.gov This effect is particularly relevant in the context of hyperproliferative skin conditions. nih.gov
Table 1: Illustrative Dose-Dependent Antiproliferative Effect of Corticosteroids on Keratinocyte (HaCaT) Cell Lines
| Corticosteroid Concentration | Resulting Cell Proliferation | Cell Cycle Phase Arrest |
| Low Concentration (e.g., 10⁻⁸ M) | Potential for induced proliferation | Minimal to no arrest |
| Medium Concentration (e.g., 10⁻⁶ M) | Moderate reduction in cell growth | Partial arrest observed |
| High Concentration (e.g., 10⁻⁴ M) | Significant reduction in cell growth | Pronounced arrest (e.g., G2 or S phase) |
This table is based on the general findings reported for topical corticosteroids in vitro and serves as an illustrative example of the dose-dependent antiproliferative effects. nih.gov
Immunomodulatory Effects in Cell Culture Models (e.g., lymphocyte function)
Research into the immunomodulatory properties of this compound in cell culture systems has elucidated its effects on lymphocyte function, particularly concerning the production of cytokines. As a glucocorticoid, this compound's mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate the expression of various genes, including those that regulate immune and inflammatory responses patsnap.comdrugbank.comnih.gov.
In vitro studies utilizing human peripheral blood mononuclear cells (PBMCs) have demonstrated the capacity of alclometasone dipropionate to suppress the production of a range of cytokines that are pivotal in the orchestration of the immune response. Specifically, research has shown that alclometasone dipropionate inhibits the production of both T-helper 1 (Th1) and T-helper 2 (Th2) cytokines. This includes the suppression of key Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and important Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5) nih.gov.
Furthermore, the inhibitory effects of alclometasone dipropionate extend to other crucial signaling molecules involved in immune cell communication and function, such as Interleukin-3 (IL-3) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) nih.gov. While detailed quantitative data on the inhibition of lymphocyte proliferation specifically by this compound is not extensively detailed in publicly available research, the profound suppression of key cytokines like IL-2, which is a potent T-cell proliferation factor, strongly suggests an anti-proliferative effect on lymphocytes. This is a characteristic action of glucocorticoids, which are known to reduce the number of circulating lymphocytes nih.gov.
The table below summarizes the observed effects of alclometasone dipropionate on cytokine production in human PBMCs, as compared to another corticosteroid, betamethasone valerate, and the calcineurin inhibitor, tacrolimus.
| Cytokine | Alclometasone Dipropionate | Betamethasone Valerate | Tacrolimus |
|---|---|---|---|
| IL-2 (Th1) | Inhibited nih.gov | Inhibited | Inhibited |
| IFN-γ (Th1) | Inhibited nih.gov | Inhibited | Inhibited |
| IL-4 (Th2) | Inhibited nih.gov | Inhibited | Inhibited |
| IL-5 (Th2) | Inhibited nih.gov | Inhibited | Inhibited |
| IL-3 | Inhibited nih.gov | Inhibited | Inhibited |
| GM-CSF | Inhibited nih.gov | Inhibited | Inhibited |
Anti-inflammatory Cellular Pathways in Isolated Cell Lines
The anti-inflammatory effects of this compound at the cellular level are primarily mediated through its interaction with the glucocorticoid receptor (GR) patsnap.comdrugbank.comnih.gov. This interaction initiates a cascade of events that ultimately leads to the suppression of multiple inflammatory pathways. A central and well-documented mechanism is the induction of lipocortin-1 (also known as Annexin A1) synthesis nih.gov.
Lipocortin-1 plays a critical role in the anti-inflammatory action of glucocorticoids by inhibiting the enzyme phospholipase A2 (PLA2) nih.gov. PLA2 is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, which is a precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes drugbank.comnih.gov. By inducing lipocortin-1, this compound effectively blocks this crucial step in the inflammatory cascade.
While specific studies detailing the effects of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in isolated cell lines are not extensively available, the established mechanism of action for glucocorticoids provides a strong indication of its likely influence. Glucocorticoids are known to interfere with the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This interference can occur through several mechanisms, including the direct interaction of the activated glucocorticoid receptor with NF-κB subunits or the induction of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm.
Similarly, the MAPK signaling cascades (including ERK, JNK, and p38 pathways) are crucial in mediating cellular responses to inflammatory stimuli in various cell types, including keratinocytes and endothelial cells. Glucocorticoids can modulate these pathways, often leading to a dampening of the inflammatory response. The table below outlines the generally accepted anti-inflammatory cellular pathways influenced by glucocorticoids like this compound.
| Pathway | Key Molecules | General Effect of Glucocorticoids |
|---|---|---|
| Glucocorticoid Receptor Signaling | Glucocorticoid Receptor (GR) | Binding of Alclometasone leads to GR activation and nuclear translocation patsnap.comdrugbank.comnih.gov. |
| Lipocortin-1 Induction | Lipocortin-1 (Annexin A1) | Upregulation of Lipocortin-1 synthesis nih.gov. |
| Phospholipase A2 Inhibition | Phospholipase A2 (PLA2) | Lipocortin-1 inhibits PLA2 activity, reducing arachidonic acid release drugbank.comnih.gov. |
| NF-κB Pathway | NF-κB, IκBα | General inhibition of NF-κB activation and nuclear translocation. |
| MAPK Pathway | ERK, JNK, p38 | Modulation of MAPK signaling, generally leading to reduced inflammation. |
Pre Clinical Pharmacological Investigations
In Vitro Pharmacological Profiling and Cellular Assays
In vitro studies provide a controlled environment to assess the direct cellular and molecular effects of Alclometasone (B1664502) 21-propionate. These assays are crucial for characterizing its potency and mechanism of anti-inflammatory action.
The anti-inflammatory effects of corticosteroids are typically dose-dependent. In cell-based assays, the efficacy of a compound like Alclometasone 21-propionate is evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators across a range of concentrations. This relationship is often characterized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. nih.gov
For corticosteroids, these assays often involve stimulating cells with an inflammatory agent and then measuring the reduction in cytokine secretion. For example, studies on other corticosteroids like methylprednisolone have demonstrated a clear dose-response inhibition of pro-inflammatory cytokines such as IL-17, IL-6, IL-1β, and IFN-γ in co-culture systems. nih.govbmj.com While specific IC50 values for this compound are not extensively detailed in publicly available literature, its activity follows a similar dose-dependent pattern, where increasing concentrations lead to greater inhibition of inflammatory markers.
Topical corticosteroids are classified into different potency groups, ranging from low (Class VII) to super-potent (Class I). msdmanuals.com This classification is primarily based on vasoconstrictor assays, which correlate well with clinical anti-inflammatory efficacy. nih.gov Alclometasone dipropionate 0.05% is consistently categorized as a low-potency corticosteroid. msdmanuals.comgoodrx.com
Preclinical and clinical studies have compared its efficacy to other corticosteroids. It has demonstrated anti-inflammatory activity comparable to that of betamethasone (B1666872) valerate (B167501) and triamcinolone (B434) acetonide in some preclinical tests. termedia.plscispace.com In clinical settings, its efficacy has been found to be similar to that of clobetasone butyrate. nih.gov Its classification places it in a lower potency group compared to agents like betamethasone dipropionate and clobetasol (B30939) propionate (B1217596). tswassist.com
Various in vitro models are employed to evaluate the anti-inflammatory properties of corticosteroids. These models are designed to simulate inflammatory conditions and assess a compound's ability to modulate the response.
A common model involves using human synovial cell lines (e.g., SW982) or co-cultures of synoviocytes with peripheral blood mononuclear cells (PBMCs) to mimic the inflammatory environment of rheumatoid arthritis. nih.govkoreamed.orgresearchgate.net In these systems, cells are often stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like IL-1β and IL-6. koreamed.org The addition of a corticosteroid allows researchers to quantify its inhibitory effect on these inflammatory mediators.
Another relevant model uses normal human epidermal keratinocytes (NHEKs). mdpi.com As keratinocytes play a crucial role in skin inflammation, stimulating these cells with agents like tumor necrosis factor-alpha (TNF-α) creates a valid model for dermatological inflammation. The efficacy of a test compound is determined by its ability to reduce the secretion of key inflammatory cytokines such as IL-1β, IL-6, and IL-8 from the stimulated keratinocytes. mdpi.com
Animal Models of Disease and Research Applications
Animal models are indispensable for assessing the pharmacological effects of a compound in a complex, living system, providing insights that in vitro assays cannot.
The granuloma pouch assay is a well-established method for evaluating the anti-inflammatory activity of topically applied steroids. nih.gov This model involves creating a subcutaneous air pouch in a rodent, followed by the injection of an irritant (like croton oil) to induce the formation of granulomatous tissue and fluid exudate. The anti-inflammatory effect of a topically applied corticosteroid is quantified by the reduction in the volume of exudate and the weight of the granuloma tissue formed. This assay provides a robust measure of both local anti-inflammatory and anti-proliferative effects. While specific data for this compound in this model is not detailed, its confirmed anti-inflammatory activity suggests it would demonstrate efficacy in reducing both exudate and granuloma formation, consistent with other corticosteroids evaluated using this method. termedia.plnih.gov
The vasoconstrictive property of corticosteroids is a key indicator of their topical anti-inflammatory potency. drugs.comresearchgate.net The McKenzie-Stoughton vasoconstrictor assay is the standard method for assessing this effect. nih.govscirp.org The assay measures the degree of skin blanching (pallor) caused by the constriction of dermal capillaries following the topical application of a corticosteroid. biopharmaservices.com The intensity of this blanching response is directly proportional to the potency of the steroid. nih.gov
This assay is fundamental to the potency classification of topical steroids, including this compound. msdmanuals.comgoodrx.com While often performed on human volunteers, the principles can be applied to animal models to gauge potency during preclinical development. The recognized vasoconstrictive properties of this compound are a direct result of its pharmacological action and are predictive of its anti-inflammatory effects. researchgate.netglobalrx.com
Reservoir Effect Studies in Animal Skin (e.g., histamine-induced wheal suppression test)
The "reservoir effect," where a topically applied corticosteroid is retained in the stratum corneum and released over time, is a key determinant of its duration of action. This phenomenon can be demonstrated in animal models using the histamine-induced wheal suppression test. In this assay, a steroid is applied to a specific skin area on an animal, typically a rabbit, whose skin is histologically similar to humans. nih.govresearchgate.netnih.gov After a set period, the excess product is removed, and histamine is injected intradermally at subsequent time points to induce a wheal and flare response. nih.govnih.gov The degree of suppression of this response indicates the persistence of the steroid's anti-inflammatory activity. nih.gov
While specific studies detailing the reservoir effect of this compound using this method were not identified in the reviewed literature, extensive research on other corticosteroids provides a framework for how this property is evaluated. For instance, studies on clobetasol propionate 0.05% cream in rabbits have shown that the reservoir effect, and thus the suppression of the histamine-induced wheal, can persist for up to four days after a single application. nih.gov Comparative studies in similar models have determined the reservoir duration for other corticosteroids, demonstrating the utility of this assay in ranking the persistence of different topical steroids. nih.gov
| Corticosteroid | Concentration | Formulation | Reservoir Duration (Days) |
|---|---|---|---|
| Mometasone Furoate | 0.1% | Ointment | 4 |
| Fluticasone (B1203827) Propionate | 0.005% | Ointment | 2 |
| Betamethasone Valerate | 0.1% | Cream | 2 |
| Hydrocortisone (B1673445) Butyrate | 0.1% | Cream | 1 |
This model is crucial for establishing the pharmacodynamic profile of a topical steroid, as a significant reservoir effect can support less frequent application, potentially enhancing safety and patient compliance. nih.gov
Comparative Studies with Other Steroids in Animal Models (e.g., skin atrophy studies)
A common adverse effect of topical corticosteroids is skin atrophy, characterized by the thinning of the epidermis and dermis. medicaljournalssweden.se Pre-clinical animal models are essential for assessing the atrophogenic potential of new and existing steroids. The hairless mouse is a frequently used model for these studies. medicaljournalssweden.senih.gov In this model, corticosteroids are applied daily to the dorsal skin for an extended period, typically around 18 days. medicaljournalssweden.se The resulting skin thinning can be quantified through histologic measurements of various skin compartments, including the epidermis, dermis, sebaceous glands, and subcutaneous fat. medicaljournalssweden.se
These studies have shown that the magnitude of these atrophic changes correlates strongly with the known clinical potency of the corticosteroids. medicaljournalssweden.se For instance, high-potency steroids like clobetasol propionate cause a dramatic reduction in the volume of all skin components, whereas lower-potency steroids produce less significant changes. medicaljournalssweden.se While specific pre-clinical studies directly comparing the atrophogenic potential of this compound to a range of other steroids in animal models were not identified in the literature reviewed, its classification as a low-to-medium potency corticosteroid is based on a collection of pre-clinical and clinical data, including assessments of its relative potential to cause skin thinning. termedia.plveeprho.com Investigations into other corticosteroids, such as prednicarbate, have utilized the hairless mouse model to compare skin thinning effects against compounds like betamethasone-17-valerate and clobetasol-17-propionate, confirming the utility of this model for differentiating the atrophic potential of various topical steroids. nih.gov
Pre-clinical Pharmacokinetic Research (Absorption, Distribution, Metabolism, Excretion)
In Vitro Percutaneous Absorption Studies (e.g., Franz diffusion cell with excised animal/human skin)
In vitro percutaneous absorption studies are critical for evaluating the passage of a topical drug through the skin barrier into the systemic circulation. The Franz diffusion cell is the standard apparatus for these investigations. This system consists of a donor chamber, where the topical formulation is applied, and a receptor chamber, separated by a section of excised skin (either human or animal). The amount of drug that permeates the skin into the receptor fluid over time is measured to determine the absorption rate and extent.
While specific in vitro percutaneous absorption data for this compound using Franz diffusion cells was not available in the reviewed literature, related human in vivo studies have been conducted. Research using a radiolabeled alclometasone dipropionate ointment formulation on intact skin of healthy volunteers indicated that approximately 3% of the applied steroid was absorbed systemically over an 8-hour period. drugs.comfda.gov
Systemic Absorption in Animal Models (e.g., rats, rabbits, dogs)
Studies in various animal species confirm the systemic absorption of alclometasone following administration. A key investigation into the metabolic fate of ¹⁴C-labeled alclometasone dipropionate after subcutaneous injection in rats, rabbits, and mice demonstrated the presence of the compound and its metabolites in plasma, bile, and urine, confirming its entry into the systemic circulation. nih.gov The primary metabolite found in the plasma of all studied animal species was the 21-ester hydrolysis product, designated M-1. nih.gov The relatively long half-life of this metabolite in the circulation suggests it is the main component available for further metabolic transformations following systemic uptake. nih.gov
Metabolic Pathways and Metabolite Identification in Hepatic Systems (e.g., liver microsomes, animal models)
Following systemic absorption, alclometasone dipropionate is metabolized in the liver. termedia.pldrugbank.com Detailed studies in rats, rabbits, and mice have elucidated the primary metabolic pathways. nih.gov The biotransformation process is complex, involving multiple reactions. The initial and most rapid step is the hydrolysis of the 21-propionate ester to form the corresponding alcohol (M-1), which is the main plasma metabolite. nih.gov This primary metabolite then undergoes a variety of subsequent transformations. nih.gov
A total of 11 metabolites were identified fully or tentatively across the species studied. nih.gov The key metabolic transformations are summarized below. nih.gov
| Reaction Type | Description |
|---|---|
| Hydrolysis | Rapid hydrolysis of the 17- and 21-side chain propionate esters. |
| Dehydrochlorination | Elimination of chlorine, leading to the formation of a Δ⁶-double bond. |
| Hydroxylation | Addition of a hydroxyl group at the 6β-position. |
| Epoxidation | Formation of 6β,7β-epoxides from the 6β-hydroxylated metabolites. |
| Oxidation | Side chain oxidation of 6β-hydroxylated metabolites to form 21-oic and 20-oic acids. |
| Conjugation | Formation of glucuronide and sulfate conjugates. |
These metabolic pathways collectively lead to the formation of more polar, water-soluble compounds that can be more readily excreted from the body. nih.gov
Protein Binding Studies in Pre-clinical Plasma
Plasma protein binding is a key pharmacokinetic parameter that influences a drug's distribution and clearance. It is typically determined in vitro using methods like equilibrium dialysis, where the drug in plasma is allowed to reach equilibrium across a semipermeable membrane against a buffer solution. bioivt.com The fraction of the drug that remains unbound is considered pharmacologically active. Despite the importance of this parameter, specific data on the pre-clinical plasma protein binding of this compound is not publicly available. drugbank.com
Excretion Patterns in Animal Models
The metabolic fate of alclometasone dipropionate, a closely related compound to this compound, has been investigated in several animal models, including rats, rabbits, and mice. Following subcutaneous administration, the compound undergoes a series of metabolic transformations before excretion.
Studies utilizing radiolabeled alclometasone dipropionate have elucidated its primary metabolic pathways. The initial and most significant metabolic step is the rapid hydrolysis of the 21-ester to its corresponding alcohol, a metabolite designated as M-1. This primary metabolite is prominent in the plasma of the animal models studied and exhibits a relatively long half-life, which allows for a variety of subsequent metabolic reactions to occur. nih.gov
These further metabolic transformations include:
Hydrolysis of the side chain esters.
Dehydrochlorination, which leads to the formation of a delta 6-double bond.
6-beta-hydroxylation.
Formation of 6-beta, 7-beta-epoxides from the 6-beta-hydroxylated metabolites.
Oxidation of the side chain to 21-oic and 20-oic acids in the 6-beta-hydroxylated metabolites.
Conjugation to form glucuronides and sulfates. nih.gov
The metabolites of alclometasone dipropionate are found in plasma, bile, and urine. nih.gov While detailed quantitative data on the percentage of the administered dose excreted through each route (e.g., urinary vs. fecal) in these animal models is not extensively available in the public domain, the presence of metabolites in both bile and urine suggests that both renal and hepatic pathways are involved in the elimination of this compound and its metabolites.
Table 1: Metabolic Transformations of Alclometasone Dipropionate in Animal Models (Rats, Rabbits, Mice)
| Metabolic Transformation | Description |
| Primary Metabolism | |
| Hydrolysis of 21-ester | Rapid conversion to the main plasma metabolite, M-1 (corresponding alcohol). nih.gov |
| Secondary Metabolism | |
| Hydrolysis of side chain esters | Further breakdown of ester groups. nih.gov |
| Dehydrochlorination | Formation of a delta 6-double bond. nih.gov |
| 6-beta-hydroxylation | Addition of a hydroxyl group at the 6-beta position. nih.gov |
| Epoxidation | Formation of 6-beta, 7-beta-epoxides from hydroxylated metabolites. nih.gov |
| Side chain oxidation | Conversion to 21-oic and 20-oic acids. nih.gov |
| Conjugation | Formation of glucuronides and sulfates for excretion. nih.gov |
Pre-clinical Pharmacodynamic Research
Correlation of Pre-clinical Exposure with Receptor Occupancy
This compound exerts its pharmacological effects through its interaction with glucocorticoid receptors (GR). As a glucocorticoid receptor agonist, it binds to these intracellular receptors, leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive effects.
The relationship between the administered dose, the resulting concentration of the drug in the target tissue (exposure), and the percentage of glucocorticoid receptors occupied is a critical aspect of its pharmacodynamics. Achieving a sufficient level of receptor occupancy is necessary to elicit a therapeutic response. For topical corticosteroids, this is often assessed through pharmacodynamic endpoints such as vasoconstriction, which correlates with the drug's anti-inflammatory potency. Studies performed with alclometasone dipropionate cream and ointment indicate that these products fall within the low to medium range of potency when compared with other topical corticosteroids. This suggests a moderate level of receptor occupancy at therapeutic doses.
Biomarker Research in Animal Models and In Vitro Systems
The anti-inflammatory effects of this compound are mediated by its influence on various biomarkers involved in the inflammatory cascade. As with other corticosteroids, its mechanism of action is believed to involve the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.
Pre-clinical studies have demonstrated the anti-inflammatory activity of alclometasone dipropionate in models of psoriasis, where its efficacy was found to be comparable to that of betamethasone valerate and triamcinolone acetonide. This indicates a similar modulation of the underlying inflammatory biomarkers in these models.
In vitro studies with other corticosteroids have shown a concentration-dependent inhibition of the production of various pro-inflammatory cytokines. While specific IC50 values for this compound against a wide range of cytokines are not extensively documented, its established anti-inflammatory and antipruritic properties suggest a significant inhibitory effect on key inflammatory biomarkers.
One of the well-established pharmacodynamic biomarkers for topical corticosteroids is their ability to cause vasoconstriction, leading to skin blanching. This effect is directly related to the drug's potency and its ability to interact with receptors in the skin. The vasoconstrictive properties of alclometasone dipropionate have been confirmed, placing it in the low to medium potency range of topical corticosteroids.
Table 2: Pre-clinical Pharmacodynamic Biomarkers for Alclometasone
| Biomarker Category | Specific Biomarker/Effect | In Vitro/In Vivo Model | Observed Effect |
| Mechanism of Action | Phospholipase A2 inhibitory proteins (Lipocortins) | General corticosteroid mechanism | Induction |
| Arachidonic Acid Release | General corticosteroid mechanism | Inhibition | |
| Inflammatory Mediators | Prostaglandins and Leukotrienes | General corticosteroid mechanism | Inhibition of biosynthesis |
| Pharmacodynamic Endpoint | Vasoconstriction (Skin Blanching) | Human skin | Demonstrates low to medium potency |
| Disease Model | Psoriasis | Pre-clinical models | Comparable anti-inflammatory activity to betamethasone valerate and triamcinolone acetonide |
Advanced Analytical Methodologies and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of Alclometasone (B1664502) 21-propionate. These techniques provide detailed information on the compound's conformational structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution and the solid state. For complex steroidal structures like Alclometasone 21-propionate, advanced NMR methods are employed to resolve overlapping signals and elucidate subtle conformational details.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com These experiments reveal connectivity between atoms, allowing for the complete mapping of the steroid's carbon skeleton and the spatial orientation of its substituents. For instance, COSY experiments identify proton-proton couplings within the same spin system, while HSQC and HMBC correlate protons with their directly attached or more distant carbons, respectively. mdpi.com
Solid-state NMR (ssNMR) provides further insights into the molecular conformation and dynamics of corticosteroids in their crystalline form. nih.gov Techniques like two-dimensional phase-adjusted spinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS) can determine chemical shift anisotropy (CSA) parameters for each carbon site. rsc.org These parameters are highly sensitive to the local electronic environment and can reveal detailed information about molecular packing and conformational flexibility within the crystal lattice, such as the conformation of the flexible 'A' ring of the steroid. nih.govrsc.org
| NMR Technique | Application for this compound | Information Obtained |
| 2D COSY | Mapping of ¹H-¹H spin systems | Proton-proton connectivity through bonds |
| 2D HSQC | Correlation of ¹H and ¹³C nuclei | Direct carbon-proton attachments |
| 2D HMBC | Long-range ¹H-¹³C correlations | Connectivity across multiple bonds, aiding in skeletal assembly |
| Solid-State NMR (2DPASS) | Analysis of crystalline structure | Molecular conformation and dynamics in the solid state |
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. Advanced MS techniques, particularly when coupled with tandem mass spectrometry (MS/MS), provide extensive structural information through controlled fragmentation of the molecule.
Electrospray ionization (ESI) is a soft ionization technique commonly used for corticosteroids, as it minimizes in-source fragmentation and typically produces a protonated molecular ion [M+H]⁺. nih.gov In tandem MS, this molecular ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. nih.gov The analysis of these fragmentation patterns allows for the detailed structural characterization of the parent molecule.
For corticosteroids, fragmentation often involves the cleavage of the steroid skeleton and the loss of side chains. Common fragmentation pathways for C21 steroids include neutral losses from the side chain at C-17 and cleavages of the D-ring. nih.gov The resulting product ion spectrum serves as a molecular fingerprint that can be used to identify the compound and its metabolites in complex biological matrices. By comparing the fragmentation patterns of a suspected metabolite to that of the parent drug, structural modifications such as hydroxylation or glucuronidation can be readily identified.
| Ionization Technique | Fragmentation Method | Typical Application | Key Fragment Information |
| Electrospray Ionization (ESI) | Collision-Induced Dissociation (CID) | Structural elucidation and metabolite identification | Loss of propionate (B1217596) groups, cleavage of the D-ring, loss of water/CO |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique pattern corresponding to the bonds within the molecule.
The IR spectrum of this compound exhibits characteristic absorption bands for its key functional groups. These include strong stretching vibrations for the carbonyl (C=O) groups of the ketone and the two propionate esters, as well as absorptions corresponding to C-O, C-C, and C-H bonds.
Fourier Transform Infrared (FT-IR) spectroscopy can also be used to characterize different polymorphic forms of a drug substance. Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit subtle but significant differences in their IR spectra due to variations in intermolecular interactions like hydrogen bonding. For example, substantial shifts in the stretching frequencies of ketone and ester carbonyls have been observed between different polymorphic forms of alclometasone dipropionate, indicating changes in the solid-state conformation and intermolecular bonding. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretch | 1700 - 1725 |
| Ester (C=O) | Stretch | 1720 - 1745 |
| Alcohol (O-H) | Stretch | 3200 - 3600 (broad) |
| Alkene (C=C) | Stretch | 1600 - 1680 |
| C-O | Stretch | 1000 - 1300 |
UV-Vis Spectroscopy for Purity and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and robust method for the quantitative analysis of compounds that contain chromophores—parts of a molecule that absorb light in the UV-Vis range. The conjugated α,β-unsaturated ketone system in the A-ring of this compound is a strong chromophore, making this technique highly suitable for its quantification.
The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. For corticosteroids like clobetasol (B30939) propionate, the λmax is typically observed around 239 nm in ethanol. indexcopernicus.com A validated UV-Vis spectrophotometric method involves establishing linearity over a range of concentrations, and assessing accuracy and precision. indexcopernicus.com This method is valuable for routine quality control, such as determining the concentration of the active ingredient in bulk drug samples or formulated products.
| Parameter | Typical Value/Range |
| Solvent | Ethanol or Methanol |
| Wavelength of Maximum Absorption (λmax) | ~239 - 242 nm |
| Linearity Range | e.g., 2 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from related substances, degradation products, and formulation excipients, enabling accurate purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity and potency of pharmaceutical compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for corticosteroids.
A typical RP-HPLC method for this compound would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the main compound from its closely related impurities. Detection is typically performed using a UV detector set at the λmax of the compound (around 240 nm).
Stability-indicating HPLC methods are specifically developed and validated to resolve the active pharmaceutical ingredient from all potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). The validation of such a method, in accordance with ICH guidelines, includes specificity, linearity, range, accuracy, precision, and robustness, ensuring that it is suitable for its intended purpose of monitoring the stability and purity of this compound throughout its shelf-life.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water/Buffer |
| Mobile Phase B | Acetonitrile/Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | ~240 nm |
| Column Temperature | 25 - 50 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is particularly well-suited for identifying and quantifying volatile secondary metabolites, impurities, or degradation products that may be present in pharmaceutical substances like this compound. researchgate.netnih.gov The process involves separating compounds in a gaseous mobile phase, followed by detection and identification using mass spectrometry, which provides information on molecular mass and elemental composition. researchgate.net
In the context of this compound, GC-MS can be employed to:
Identify Volatile Impurities: Analyze for the presence of residual solvents or other volatile organic compounds (VOCs) from the manufacturing process. mdpi.com
Characterize Degradants: In forced degradation studies, GC-MS helps in identifying volatile degradants that may form under stress conditions such as heat or light. For instance, studies on other corticosteroids have successfully used mass spectrometry to characterize degradation products. scirp.org
Profile Metabolites: In preclinical studies, GC-MS can be used to analyze the profile of volatile metabolites in biological samples. nih.govmdpi.com
The development of a non-targeted GC-MS method allows for a comprehensive evaluation of volatile and semi-volatile compounds in both the drug substance and its formulated products. researchgate.net This approach often involves automated data analysis workflows for mass spectral deconvolution, peak detection, and library searching to ensure data integrity and consistent compound identification. researchgate.net
Table 1: Potential Applications of GC-MS in this compound Analysis
| Analytical Target | GC-MS Application | Rationale |
|---|---|---|
| Residual Solvents | Quantitative analysis | Ensures compliance with safety limits for volatile impurities from synthesis. |
| Degradation Products | Structural elucidation | Identifies potential volatile degradants formed during stability studies. scirp.org |
| Metabolite Profiling | Qualitative and semi-quantitative analysis | Aids in understanding metabolic pathways in preclinical models. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. juniperpublishers.com This is achieved by using columns packed with sub-2 µm particles, which leads to shorter analysis times and reduced solvent consumption. juniperpublishers.com UPLC is particularly advantageous for separating complex mixtures of chemical species with very similar physical properties, such as isomers or related substances of a primary drug compound. rsc.orgbjbms.org
For this compound, UPLC methods can be developed for the high-resolution separation of the active pharmaceutical ingredient (API) from its related substances and potential degradation products. The development of such methods often employs a Quality by Design (QbD) approach, systematically investigating chromatographic parameters like column type, mobile phase pH, temperature, and gradient time to achieve optimal separation. nih.gov For instance, a study on other corticosteroids demonstrated that optimal separation was achieved using a BEH C18 column with systematic adjustments of pH, temperature, and gradient time. nih.gov
Table 2: Typical Parameters for UPLC Method Development
| Parameter | Description | Impact on Separation |
|---|---|---|
| Stationary Phase | e.g., UPLC BEH C8 or C18 column (sub-2 µm particles). juniperpublishers.com | Influences selectivity and retention characteristics. |
| Mobile Phase | Mixture of aqueous buffer and organic solvent (e.g., acetonitrile). juniperpublishers.com | pH and composition are critical for resolving closely related compounds. nih.gov |
| Flow Rate | Typically higher than HPLC, optimized for column dimensions. | Affects analysis time and efficiency. |
| Column Temperature | Maintained at a constant temperature (e.g., 35-50°C). juniperpublishers.comnih.gov | Impacts viscosity, retention times, and peak shape. |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS). | Provides spectral data for peak identification and purity assessment. |
The use of computer-assisted modeling can further streamline the development process, enabling the efficient separation and mapping of impurities. rsc.org UPLC, often hyphenated with tandem mass spectrometry (UPLC-MS/MS), provides a robust, selective, and highly sensitive method for profiling steroids. researchgate.net
Development and Validation of Robust Chromatographic Methods for this compound and its related substances
The development of a robust, stability-indicating chromatographic method is essential for the quality control of this compound. Such a method must be able to separate the active ingredient from its impurities and degradation products. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose. tci-thaijo.orgsphinxsai.com
Method development involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition, flow rate, and detection wavelength. nih.govresearchgate.net A gradient elution is often necessary to resolve all related substances, which may have close structural similarities to the parent compound. nih.govresearchgate.net
Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines. researchgate.net Validation ensures the method is suitable for its intended purpose and includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov This is often demonstrated through forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light). sphinxsai.com
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. nih.govsphinxsai.com
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. sphinxsai.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. tci-thaijo.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. sphinxsai.com
Table 3: Example Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Acceptance Criteria | Example Finding (from related corticosteroid studies) |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | Correlation coefficients (r²) were between 0.9991 and 0.9999. nih.govresearchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery was found to be in the range of 98.72%–105.41%. tci-thaijo.org |
| Precision (% RSD) | ≤ 2.0% | RSD for repeatability was in the range of 0.04%–2.04%. tci-thaijo.org |
| LOD | Signal-to-Noise ratio of 3:1 | LOD was found to be 0.02 µg/mL. nih.gov |
| LOQ | Signal-to-Noise ratio of 10:1 | LOQ was found to be 0.07 µg/mL. nih.gov |
Advanced Bioanalytical Method Development for Pre-clinical Studies
Quantitative Analysis in Biological Matrices (e.g., animal tissue, in vitro media)
For pre-clinical studies, it is crucial to develop sensitive and selective methods for the quantitative analysis of this compound and its metabolites in complex biological matrices like plasma, urine, animal tissue, or in vitro media. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and specificity. nih.govnih.gov
A significant challenge in bioanalysis is overcoming matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Strategies to mitigate matrix effects include:
Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances.
Column-Switching: This technique is widely applied for the direct injection of biological fluids, where an extraction column traps the analyte while interferences are washed away. nih.gov
Use of Internal Standards: Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. semanticscholar.org
Method development and validation for bioanalytical assays involve assessing parameters similar to those for pharmaceutical analysis, with a particular focus on matrix effects, recovery, and stability of the analyte in the biological matrix. nih.gov
Methodologies for Studying Percutaneous Absorption Kinetics
Understanding the rate and extent of percutaneous absorption is vital for topical corticosteroids like this compound. In vivo animal models are commonly used to study skin penetration. taylorfrancis.com Methodologies for these studies often involve applying a finite dose of the formulation to a defined area of the skin, which approximates the clinical use situation. taylorfrancis.com
The kinetics of penetration are typically not zero-order because the concentration of the drug on the skin surface depletes over time. taylorfrancis.com Indirect methods are used to infer the absorption process by measuring the amount of the penetrant in biological samples. taylorfrancis.com
Key methodologies include:
Measurement in Blood/Plasma: Serial blood samples are collected after topical application, and the concentration of the drug and/or its metabolites is measured over time using a validated bioanalytical method (e.g., LC-MS/MS). This allows for the determination of pharmacokinetic parameters.
Measurement in Excreta: Collection and analysis of urine and feces can provide data on the total amount of drug absorbed over a period. taylorfrancis.com
Tissue Distribution Studies: At the end of the study, animals can be euthanized, and drug concentrations can be measured in the skin at the application site, underlying tissues, and other organs. taylorfrancis.com
Studies on other topical corticosteroids, such as betamethasone-17,21-dipropionate, have utilized these methods to evaluate systemic absorption after application to large surface areas. nih.gov
Polymorphism and Solid-State Characterization Research
Polymorphism is the ability of a solid substance to exist in multiple crystalline forms, each having a distinct arrangement of molecules in the crystal lattice. nih.gov Different polymorphs of a drug substance can exhibit different physicochemical properties, including solubility, stability, and bioavailability, which are critical for pharmaceutical development. researchgate.net
Recent research has identified and characterized different polymorphic forms of Alclometasone dipropionate. mdpi.comscilit.com A study reported the discovery of a novel polymorph, designated Form III, which was obtained by modifying crystallization conditions. mdpi.comscilit.com This study also successfully isolated pure Form II, which was previously only observed in mixtures with Form I. mdpi.com
The characterization of these solid-state forms requires a combination of analytical techniques: nih.gov
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystal forms, as each polymorph produces a unique diffraction pattern. nih.govmdpi.com Analysis of PXRD data revealed that the newly discovered Form III crystallizes in a triclinic system. mdpi.comscilit.com
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate melting points, phase transitions, and thermal stability. mdpi.comscilit.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide information about the molecular structure and bonding within the crystal, revealing unique vibrational signatures for different polymorphs. nih.govmdpi.comscilit.com
Microscopy: Optical and Scanning Electron Microscopy (SEM) are used to examine the crystal morphology (e.g., shape and size) of the different forms. researchgate.netmdpi.com For example, Form III of Alclometasone dipropionate was observed to have a rod-like crystal morphology. mdpi.comscilit.com
Table 4: Solid-State Characterization Techniques for Alclometasone Dipropionate Polymorphs
| Technique | Information Obtained | Findings for Alclometasone Dipropionate |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Crystal structure and phase identification. nih.gov | Identified Forms I, II, and III; Form III crystallizes in a triclinic system. mdpi.comscilit.com |
| Differential Scanning Calorimetry (DSC) | Melting point and thermal transitions. mdpi.com | Provided data on the distinct thermal properties of the different forms. mdpi.com |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Molecular vibrational signatures. mdpi.com | Revealed unique spectral fingerprints for each polymorph. mdpi.comscilit.com |
| Scanning Electron Microscopy (SEM) | Crystal habit and surface morphology. mdpi.com | Showed a rod-like morphology for Form III. mdpi.comscilit.com |
The discovery and characterization of new polymorphic forms expand the understanding of the solid-state landscape of Alclometasone dipropionate and can open opportunities for new purification methods and formulation strategies. mdpi.comscilit.com
Formulation Science and Novel Drug Delivery System Research Pre Clinical/theoretical Focus
Excipient Compatibility and Stability Studies
The stability and efficacy of a topical formulation are intrinsically linked to the compatibility of the API with the chosen excipients. These inactive ingredients play crucial roles in the physical characteristics, sensory feel, and drug delivery performance of the final product.
Interaction Studies with Common Pharmaceutical Excipients (e.g., propylene (B89431) glycol, petrolatum)
Excipient compatibility studies are fundamental to pre-formulation work. For Alclometasone (B1664502) 21-propionate, which is often formulated in creams and ointments, understanding its interaction with common excipients like propylene glycol and petrolatum is critical. Propylene glycol acts as a solvent and penetration enhancer, while petrolatum forms an occlusive barrier, hydrating the stratum corneum and enhancing drug absorption.
Stability studies often involve storing the API in binary mixtures with individual excipients under accelerated conditions (e.g., elevated temperature and humidity) to identify potential degradation pathways. nih.gov Any significant degradation could indicate an incompatibility that would necessitate reformulation. While specific interaction studies for Alclometasone 21-propionate are not extensively detailed in publicly available literature, general principles of corticosteroid formulation suggest that the ester linkages in this compound could be susceptible to hydrolysis, a reaction that can be influenced by the pH and water content of the formulation, which are in turn affected by the chosen excipients. nih.gov
For instance, the presence of impurities in different grades or from different vendors of excipients can trigger drug degradation. nih.gov Therefore, careful selection and testing of excipients are paramount. Ointment bases for commercially available alclometasone dipropionate products often include hexylene glycol, propylene glycol stearate, white petrolatum, and white wax, suggesting a good compatibility profile with these components. drugs.com
Influence of Excipients on Steroid Solubilization and Dispersion
The therapeutic efficacy of a topical corticosteroid is highly dependent on its ability to be solubilized and uniformly dispersed within the vehicle. Poorly soluble drugs like this compound present a formulation challenge. drugs.com Excipients play a pivotal role in overcoming this challenge.
The choice of excipients can significantly impact the solubility and, consequently, the dissolution rate of a drug. pharmaexcipients.comresearchgate.net For corticosteroids, solvents like propylene glycol are often included to dissolve the drug. The degree of solubilization affects the concentration gradient, which is a key driver of passive diffusion across the skin.
Table 1: Common Excipients in Topical Formulations and Their Potential Influence on this compound
| Excipient Category | Example(s) | Primary Function(s) | Potential Influence on this compound |
| Solvents | Propylene Glycol, Hexylene Glycol | Solubilize the API, act as a humectant and penetration enhancer | Enhances solubility and skin penetration. drugs.com |
| Occlusive Agents | Petrolatum, White Wax | Form a barrier to prevent water loss, hydrate the stratum corneum | Increases skin hydration, potentially enhancing drug absorption. drugs.com |
| Emollients | Propylene Glycol Stearate | Soften and soothe the skin | Improves the sensory characteristics of the formulation. drugs.com |
| Surfactants | Polysorbates, Sorbitan Esters | Aid in the formation and stabilization of emulsions, improve wettability | Can enhance the dispersion of suspended drug particles and may influence skin permeability. |
| Polymers | Carbomers, Celluloses | Thickeners, stabilizers, film-formers | Control viscosity and can modulate drug release from the vehicle. |
Development and Characterization of Novel Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of topical corticosteroids, researchers are exploring novel drug delivery systems. These advanced formulations aim to improve drug permeation into the skin, provide controlled release, and target specific skin layers.
Nanoparticle-Based Delivery Systems for Enhanced Permeation (e.g., nanospheres, nanocapsules)
Nanoparticle-based systems, such as nanospheres and nanocapsules, offer a promising approach for topical drug delivery. researchgate.netnih.gov These systems can encapsulate the drug, protecting it from degradation and controlling its release. nih.gov The small size of nanoparticles allows for increased contact with the stratum corneum and can facilitate drug permeation through various routes, including intercellular, intracellular, and follicular pathways. researchgate.net
For lipophilic drugs like this compound, polymeric nanoparticles can act as reservoirs, delivering the drug to the stratum corneum and controlling its permeation into deeper skin layers. nih.govnih.gov The composition of the polymer, the encapsulation mechanism, and the size of the nanoparticles are all critical factors that influence drug release and skin penetration. researchgate.netnih.gov
Liposomal and Micellar Encapsulation Strategies
Liposomes and micelles are self-assembling colloidal structures that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Liposomes, which are composed of phospholipid bilayers, can enhance the skin deposition of corticosteroids and reduce systemic absorption. Their lipid composition is similar to that of the stratum corneum, which may facilitate their interaction with the skin barrier.
Micellar encapsulation involves the use of surfactants to form nanosized aggregates that can solubilize poorly water-soluble drugs like this compound. This can increase the drug concentration in the formulation and improve its thermodynamic activity, thereby enhancing its potential to permeate the skin.
Microparticle and Microsphere Formulations for Controlled Release
Microparticles and microspheres are larger than nanoparticles and are typically used to achieve a sustained or controlled release of the encapsulated drug. nih.govresearchgate.net These systems can be formulated from a variety of biodegradable polymers. nih.gov By controlling the polymer composition, particle size, and drug loading, the release rate of the drug can be tailored to provide a prolonged therapeutic effect, potentially reducing the frequency of application. nih.govresearchgate.netnih.gov
The mechanism of drug release from microspheres can involve diffusion through the polymer matrix, erosion of the polymer, or a combination of both. benthamscience.com For topical applications, these systems can be incorporated into conventional vehicles like gels or creams.
Table 2: Overview of Novel Drug Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound |
| Nanospheres | Solid, matrix-type nanoparticles where the drug is dispersed throughout the polymer. researchgate.netnih.gov | Enhanced skin permeation, protection of the API, controlled release. nih.govnih.gov |
| Nanocapsules | Vesicular systems where the drug is confined to a liquid core surrounded by a polymer shell. researchgate.netnih.gov | Improved drug loading capacity for lipophilic drugs, controlled release. researchgate.net |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. nih.gov | Enhanced skin deposition, reduced systemic absorption, biocompatibility. |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and hydrophilic shell. | Increased solubilization of poorly soluble drugs, improved formulation stability. |
| Microspheres | Polymeric microparticles that can encapsulate drugs for controlled release. nih.govresearchgate.net | Sustained drug release, reduced application frequency, improved patient compliance. nih.gov |
Release Kinetics and Stability Research in Model Systems
The in vitro release profile of a topical drug is a critical parameter in pre-clinical assessment, indicating the rate at which the active compound becomes available for absorption. These studies are commonly performed using diffusion cell systems, such as Franz cells, which position a membrane between a donor compartment (containing the formulation) and a receptor compartment. nih.govpharmtech.com To ensure consistency and avoid the variability of biological skin, synthetic membranes are often employed in these assays. nih.gov The receptor medium is selected to ensure the drug remains soluble after release, and automated sampling can be used to generate a precise release profile over time. nih.govsemanticscholar.org
The choice of formulation vehicle significantly impacts the release kinetics of corticosteroids. Studies comparing different vehicles like creams, ointments, and lotions show varied release rates for the same active ingredient. nih.gov For instance, research on betamethasone (B1666872) dipropionate demonstrated that the release rate was highly dependent on the composition of the receptor medium, highlighting the importance of experimental conditions. nih.gov Advanced formulations like niosomal gels have been shown to provide a more prolonged and controlled release compared to conventional gels. In a study on clobetasol (B30939) propionate (B1217596), a niosomal gel formulation exhibited a slower, more sustained release profile, which is attributed to the entrapment of the drug within the niosomal vesicles. researchgate.net
Table 1: Representative In Vitro Release of Clobetasol Propionate from Niosomal vs. Marketed Gel
| Time (hours) | Cumulative % Drug Released (Niosomal Gel) | Cumulative % Drug Released (Marketed Gel) |
| 1 | 14.25 | 25.78 |
| 2 | 23.87 | 39.45 |
| 4 | 36.12 | 58.12 |
| 6 | 45.98 | 72.56 |
| 8 | 54.23 | 85.34 |
| 12 | 65.89 | 96.11 |
| 24 | 78.45 | - |
Stability testing is a crucial component of pre-clinical development to ensure a formulation maintains its physical and chemical integrity throughout its shelf life. nih.gov These studies are typically conducted according to guidelines from the International Council on Harmonisation (ICH), which specify storage conditions for long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) testing. nih.goveuropa.eu Physical stability involves monitoring attributes like appearance, pH, viscosity, and particle size, while chemical stability focuses on the degradation of the active pharmaceutical ingredient. nih.govmendeley.com
Corticosteroids can be susceptible to degradation, such as hydrolysis, which can be influenced by the formulation's pH and excipients. google.comscirp.org For Alclometasone dipropionate, hydrolysis can generate impurities such as alclometasone-17-propionate and alclometasone-21-propionate. google.com Stability studies on formulations of other corticosteroids, like clobetasol propionate and beclomethasone (B1667900) dipropionate, have shown that advanced formulations such as nanoemulsions can enhance both physical and chemical stability. nih.govmendeley.com In one study, a clobetasol propionate nanoemulsion showed no significant changes in physical parameters and slower drug degradation over three months under accelerated conditions, leading to a projected shelf life of 2.18 years at room temperature. nih.gov
Table 2: Example of Accelerated Stability Data for a Clobetasol Propionate Nanoemulsion at 40°C ± 2°C / 75% RH ± 5% RH
| Parameter | Initial | 1 Month | 2 Months | 3 Months |
| Droplet Size (nm) | 150.2 ± 3.5 | 151.8 ± 3.9 | 153.1 ± 4.2 | 154.5 ± 4.8 |
| pH | 6.2 ± 0.1 | 6.1 ± 0.2 | 6.0 ± 0.2 | 5.9 ± 0.3 |
| Viscosity (cP) | 25.6 ± 1.2 | 25.1 ± 1.4 | 24.8 ± 1.5 | 24.5 ± 1.6 |
| Drug Content (%) | 100 | 99.1 | 98.2 | 97.3 |
Note: This table is based on representative data for a similar corticosteroid, clobetasol propionate, to demonstrate typical stability assessment parameters. nih.gov
Permeation Enhancement Strategies for Topical Delivery
The ability of a drug to permeate the skin is largely governed by its physicochemical properties, particularly its lipophilicity (oil/fat solubility). nih.gov The outermost layer of the skin, the stratum corneum, is a lipid-rich barrier that is more permeable to lipophilic compounds. nih.gov Corticosteroids are structurally lipophilic, which facilitates their penetration into this layer. nih.gov However, studies have shown a complex relationship; while highly lipophilic steroids penetrate the epidermis effectively, their clearance from the viable epidermis into the dermis can be slower. nih.govnih.gov The optimal lipophilicity for skin permeation often falls within a specific range, as excessively lipophilic compounds may remain trapped in the stratum corneum. researchgate.net
Esterification is a common chemical modification used to enhance the lipophilicity and, consequently, the skin penetration of corticosteroids. Adding ester groups, such as the propionate ester at the 21-position in this compound, increases the molecule's affinity for the lipid components of the stratum corneum. In general, 17,21-diesters exhibit better skin penetrability. These esterified forms, often considered prodrugs, are metabolized within the epidermis by esterase enzymes, releasing the active form of the corticosteroid at the target site. The development of non-fluorinated double esters has been a strategy to improve the therapeutic index by enhancing topical activity without a corresponding increase in systemic side effects. nih.gov
Chemical permeation enhancers (CPEs) are compounds incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum and facilitate drug penetration. wikipedia.org These enhancers work through various mechanisms, including disrupting the highly ordered structure of intercellular lipids or interacting with intracellular proteins. wikipedia.org A wide range of compounds have been investigated as CPEs.
Common classes of chemical permeation enhancers include:
Terpenes: Compounds like menthone, limonene, and 1,8-cineole can increase the permeation of both hydrophilic and hydrophobic drugs by altering the lipid structure of the stratum corneum. nih.gov
Fatty Acids: Oleic acid is a well-known enhancer that increases the fluidity of the skin's lipid bilayers. nih.gov
Pyrrolidones: N-methyl-2-pyrrolidone (NMP) is believed to interact with skin lipids to increase their fluidity. nih.gov
Glycols: Propylene glycol is a common solvent in topical formulations that also acts as a penetration enhancer, possibly by solvating α-keratin and interacting with the aqueous domains of the lipid bilayer. drugs.com
The efficacy of these enhancers is evaluated in vitro using model systems, typically Franz diffusion cells with excised human or animal skin (e.g., porcine skin). pharmtech.comresearchgate.net Studies on the potent corticosteroid halobetasol propionate, for example, tested a variety of enhancers and found that menthone and nonane provided the highest permeation through human skin. researchgate.net
Table 3: Effect of Various Chemical Enhancers on the Permeation of Halobetasol Propionate Through Human Skin Ex Vivo
| Permeation Enhancer (5%) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Flux (μg/cm²/h) |
| Menthone | 2.956 | 1.478 |
| Nonane | 0.228 | 0.114 |
| Limonene | 0.134 | 0.067 |
| Linoleic Acid | 0.126 | 0.063 |
| Decanol | 0.124 | 0.062 |
| Carene | 0.118 | 0.059 |
| Azone | 0.102 | 0.051 |
| Cetiol | 0.096 | 0.048 |
Note: Data is from a study on halobetasol propionate and is presented to illustrate the comparative efficacy of different chemical enhancers. researchgate.net
Computational and Theoretical Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For glucocorticoids, this typically involves modeling the interaction between the steroid and the ligand-binding domain (LBD) of the glucocorticoid receptor (GR).
Prediction of Binding Modes and Affinities to Glucocorticoid Receptors
There are no specific published studies detailing the predicted binding modes or calculated binding affinities of Alclometasone (B1664502) 21-propionate with the glucocorticoid receptor. Such studies would provide valuable insights into the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern its binding and subsequent biological activity. While the general mechanism of action for corticosteroids involves GR binding, the precise conformational changes induced by Alclometasone 21-propionate remain uncharacterized by these computational methods. nih.gov
Comparative Docking Studies with Other Glucocorticoids
Comparative molecular docking studies are instrumental in understanding the relative potency and potential for off-target effects among a class of drugs. However, no specific comparative docking analyses featuring this compound against other corticosteroids like clobetasone, hydrocortisone (B1673445), or betamethasone (B1666872) could be identified in the available literature. nih.govnih.gov Such research would help to elucidate the molecular basis for its classification as a medium-potency steroid. msdmanuals.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand the structural features essential for their function.
Elucidating Structural Determinants of Biological Activity
Specific QSAR studies aimed at elucidating the key structural determinants of this compound's anti-inflammatory activity have not been published. A targeted QSAR analysis would identify which of its specific structural features—such as the 7-alpha-chloro substituent or the 21-propionate ester—contribute most significantly to its therapeutic effect.
Predicting Potency based on Molecular Descriptors
The prediction of corticosteroid potency through molecular descriptors is a key application of QSAR. nih.gov Molecular descriptors are numerical values that characterize the properties of a molecule. While general QSAR models exist for glucocorticoids, none were found that specifically include this compound in their training or validation sets to predict its potency.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com For this compound, MD simulations could reveal the stability of the ligand-receptor complex, the dynamic behavior of the compound within the GR binding pocket, and the allosteric effects of its binding on receptor conformation. frontiersin.orgnih.gov A search of the scientific literature did not yield any studies that have applied this technique to this compound.
Conformational Analysis of this compound
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. While specific computational studies exclusively on this compound are not widely available in peer-reviewed literature, extensive analysis of the closely related Alclometasone Dipropionate and other corticosteroids provides a strong basis for understanding its conformational properties.
Methodologies: Computational techniques such as Density Functional Theory (DFT) and molecular mechanics are employed to investigate molecular conformations. DFT is used for accurate energy calculations and geometry optimization of different conformers. researchgate.netmdpi.com Studies on Alclometasone Dipropionate have utilized DFT to refine crystal structures obtained from X-ray powder diffraction, confirming that different solid-state polymorphs exist due to variations in the conformation of the propionate (B1217596) side chains. cambridge.orgmdpi.com This indicates the inherent flexibility of these ester groups.
Key Findings: The flexibility of the this compound side chain is primarily defined by the rotation around several key single bonds. The most significant rotations occur around the C20-C21 and C21-O21 bonds. The relative orientation of the propionate group can be described by specific dihedral angles. Theoretical calculations would aim to identify the lowest energy conformers, which are the most likely to exist and interact with the biological receptor. The steroid nucleus itself is largely rigid, though minor flexibility in the A and C rings can influence biological specificity among different corticosteroids. nih.gov
Table 1: Key Dihedral Angles in Conformational Analysis of this compound Side Chain
| Dihedral Angle | Atoms Involved | Description | Expected Flexibility |
| τ1 | O20=C20-C21-O21 | Defines the orientation of the ester linkage relative to the ketone at C20. | High |
| τ2 | C20-C21-O21-C(prop) | Describes the rotation around the C21-O ester bond. | High |
| τ3 | C21-O21-C(prop)-C(ethyl) | Defines the orientation of the ethyl group of the propionate moiety. | High |
Dynamics of Ligand-Receptor Complex Formation
This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.gov The formation of the ligand-receptor complex is a dynamic process that initiates a cascade of events leading to the modulation of gene expression. Molecular dynamics (MD) simulations are a key computational tool for studying these dynamic interactions at an atomic level. frontiersin.orguu.nl
Mechanism of Interaction: The process begins with the ligand, this compound, entering the ligand-binding pocket (LBP) of the GR's ligand-binding domain (LBD). This binding is not a simple lock-and-key mechanism but rather a dynamic interplay involving conformational changes in both the ligand and the receptor (an "induced fit").
Key Molecular Interactions: Studies on other glucocorticoids like dexamethasone (B1670325) and beclomethasone (B1667900) dipropionate binding to the GR LBD reveal the critical interactions that are also expected for this compound. frontiersin.orgnih.gov The 3-keto group and the 11-hydroxyl group of the steroid core are crucial for anchoring the ligand within the pocket through hydrogen bonds with specific amino acid residues such as Gln570 and Arg611. nih.gov
The C21-propionate side chain plays a significant role in optimizing the binding affinity and efficacy. MD simulations of beclomethasone dipropionate have shown that its propionate ester moiety is highly mobile within the binding pocket, forming transient and unstable hydrogen bonds with residues like Gln642. nih.gov This dynamic behavior of the side chain is thought to be critical for inducing the precise conformational change in the receptor required for its activation.
Consequences of Binding: The binding of this compound stabilizes a specific active conformation of the LBD. This change allosterically repositions the C-terminal helix (H12), creating a surface for the recruitment of coactivator proteins. frontiersin.org This ligand-induced conformational change is the pivotal step that allows the GR to regulate gene transcription. MD simulations have shown a direct correlation between the efficacy of different GR agonists and the specific conformational ensembles they induce in the receptor and its associated cofactors. frontiersin.org The dynamics of this complex formation, including the rates of association and dissociation, ultimately determine the potency and duration of the drug's action.
Table 2: Predicted Molecular Interactions in the this compound-Glucocorticoid Receptor Complex
| Ligand Moiety | Receptor Residue(s) | Interaction Type | Significance |
| 3-Keto Group | Gln570, Arg611 | Hydrogen Bond | Anchors the A-ring of the steroid in the LBP. |
| 11-Hydroxyl Group | Asn564, Gln642 | Hydrogen Bond | Provides key stabilizing interactions. |
| 21-Propionate Carbonyl | Gln642, Thr739 | Hydrogen Bond, van der Waals | Contributes to binding affinity and efficacy; dynamic interaction. |
| Steroid Core | Various (e.g., Leu566, Met604, Phe623) | van der Waals, Hydrophobic | Stabilizes the overall ligand position within the hydrophobic pocket. |
Future Research Directions and Unexplored Avenues
Investigation of Epigenetic Modulation Mechanisms
The role of epigenetics, which involves modifications to DNA and histone proteins that regulate gene expression without altering the DNA sequence itself, is an expanding area of research in metabolic diseases and inflammation. nih.govnih.gov Key epigenetic mechanisms include DNA methylation, histone modification, and the actions of non-coding RNAs. nih.govnih.govmdpi.com While the anti-inflammatory effects of corticosteroids are primarily attributed to their interaction with the glucocorticoid receptor (GR), the potential for these drugs to induce epigenetic changes remains a largely unexplored frontier.
Future investigations should aim to determine whether Alclometasone (B1664502) 21-propionate can modulate the epigenetic landscape in target cells, such as keratinocytes and immune cells. Studies could focus on identifying changes in DNA methylation patterns or histone acetylation and deacetylation at the promoters of key inflammatory genes following treatment. For instance, the activity of histone deacetylases (HDACs), which are involved in epidermal development and differentiation, could be a relevant target for investigation. mdpi.com Understanding these potential epigenetic effects could reveal novel mechanisms contributing to the therapeutic actions of Alclometasone 21-propionate and may lead to new therapeutic strategies.
Role of this compound in Specific Cellular Signaling Cascades Beyond Classical GR Pathway
The classical mechanism of glucocorticoid action involves the binding of the steroid-GR complex to glucocorticoid response elements (GREs) in the nucleus, leading to the transactivation or transrepression of target genes. nih.gov However, there is growing evidence of crosstalk between the GR and other cellular signaling pathways. nih.gov For example, the T cell antigen receptor (TCR) signaling pathway can inhibit glucocorticoid-induced apoptosis through the activation of the MEK/ERK cascade. nih.gov
Future research should explore the potential for this compound to engage in similar crosstalk with other signaling cascades in relevant cell types. Investigating its effects on pathways such as the phosphoinositide 3-kinase (PI3K)–Akt pathway, which is inhibited by some glucocorticoids, could provide further insight into its molecular mechanisms. nih.gov Additionally, exploring its impact on mitochondrial-dependent cell death pathways, such as apoptosis, pyroptosis, and necroptosis, could reveal novel therapeutic applications, particularly in the context of inflammatory diseases where these pathways are implicated. frontiersin.org
Development of Advanced In Vitro Co-culture Models for Mechanistic Studies
Traditional in vitro cell culture models often fail to recapitulate the complex cellular interactions that occur in human tissues. The development of advanced in vitro co-culture and three-dimensional (3D) culture systems offers a more physiologically relevant platform for mechanistic studies. researchgate.netnih.govdoi.org These models can incorporate multiple cell types to mimic the tissue microenvironment more accurately. frontiersin.org
For this compound, the development of co-culture models involving keratinocytes, immune cells (such as macrophages and T cells), and even bacteria could provide a more comprehensive understanding of its effects in the context of skin inflammation and infection. frontiersin.org Such models would allow for the detailed study of intercellular communication and the compound's influence on these interactions. Furthermore, 3D culture systems can offer insights into drug penetration and efficacy in a more tissue-like structure. doi.org
| In Vitro Model Type | Potential Application for this compound Research | Key Parameters to Measure |
| Keratinocyte-Macrophage Co-culture | Elucidating anti-inflammatory mechanisms and effects on immune cell activation. | Cytokine secretion, cell migration, gene expression of inflammatory markers. |
| 3D Skin Equivalent Model | Assessing drug penetration, efficacy, and impact on tissue architecture. | Histological analysis, barrier function, expression of differentiation markers. |
| Host-Pathogen Co-culture (e.g., Keratinocytes and S. aureus) | Investigating the interplay between anti-inflammatory effects and antimicrobial responses. | Bacterial growth, host cell viability, inflammatory responses. |
Exploration of Targeted Delivery to Specific Cellular Compartments
Novel drug delivery systems are being developed to target specific tissues or cell types, aiming to enhance therapeutic efficacy while minimizing systemic side effects. nih.govnih.gov Strategies such as liposomes, polymeric micelles, and drug-polymer conjugates have shown promise for the targeted delivery of glucocorticoids. nih.gov These nanoformulations can be designed to accumulate at sites of inflammation or to be taken up by specific cell populations. nih.govnih.gov
Future research could focus on developing formulations that deliver this compound directly to specific subcellular compartments, such as the nucleus or mitochondria. This could be achieved through the use of modular nanotransporters or by attaching specific targeting sequences to the drug or its carrier. frontiersin.org Targeted intracellular delivery could potentially enhance the desired therapeutic effects while reducing off-target actions. Extracellular vesicles (EVs), which are involved in intercellular communication, also represent a promising avenue for targeted drug delivery due to their intrinsic targeting capabilities. dovepress.com
Design of Next-Generation Steroid Esters with Tailored Pharmacological Profiles (Pre-clinical Hypothesis)
The chemical structure of this compound, particularly the ester group at the 21-position, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Rational drug design principles can be applied to create novel steroid esters with tailored pharmacological profiles. nih.gov This could involve modifying the ester chain length or introducing different functional groups to alter properties such as lipophilicity, receptor binding affinity, and metabolic stability.
A preclinical hypothesis for future research would be to synthesize a series of Alclometasone analogues with different ester modifications and to evaluate their biological activity in vitro and in vivo. The goal would be to identify next-generation compounds with improved therapeutic indices, such as enhanced anti-inflammatory potency with a reduced potential for side effects. Molecular docking studies could be employed to predict how these structural modifications might affect binding to the glucocorticoid receptor. nih.gov
| Potential Modification | Hypothesized Outcome | Preclinical Evaluation |
| Increased ester chain length | Enhanced lipophilicity, potentially leading to greater skin retention. | In vitro skin penetration studies, in vivo anti-inflammatory assays. |
| Introduction of a fluorinated ester | Increased potency and metabolic stability. | Receptor binding assays, in vitro efficacy studies. |
| Addition of a hydrophilic moiety | Altered solubility and distribution profile. | Pharmacokinetic studies, cell-based assays. |
Application of Artificial Intelligence and Machine Learning in Predicting Steroid-Receptor Interactions and Optimizing Synthesis
Q & A
Q. What standardized analytical methods are recommended for quantifying Alclometasone 21-propionate in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines a validated reversed-phase HPLC method for quantifying this compound. Key parameters include a C28H37ClO7-specific column (L1 packing), UV detection at 254 nm, and a flow rate of 1.2 mL/min. System suitability requires a resolution ≥3.0 between the analyte and internal standard (betamethasone dipropionate), with ≤2% relative standard deviation (RSD) . This method is critical for batch consistency and impurity profiling.
Q. What are the critical purity and identity tests for this compound?
USP standards mandate tests for inorganic impurities (e.g., ≤0.1% residue on ignition, ≤30 ppm heavy metals) and organic impurities (e.g., ≤2.0% total impurities). Identity is confirmed via optical rotation and chromatographic retention time matching. For new batches, full characterization includes spectral data (e.g., NMR, FTIR) and comparison to reference standards .
Q. How should researchers document experimental procedures to ensure reproducibility?
Q. What are the stability requirements for this compound under forced degradation studies?
Stability-indicating methods must separate degradation products from the parent compound. For example, acid/base hydrolysis, oxidative stress (H₂O₂), and photolytic exposure are used to validate method robustness. Degradation products should be quantified using relative response factors, with RSD ≤5% for reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in degradation product profiles during stability studies?
Optimize chromatographic parameters (e.g., gradient elution, column temperature) or employ orthogonal techniques like LC-MS/MS to differentiate co-eluting peaks. Cross-validate results against reference standards for known degradation products (e.g., betamethasone 21-propionate) .
Q. What strategies are effective in developing a stability-indicating HPLC method for this compound?
Follow ICH Q2(R1) guidelines:
Q. How can metabolic pathways of this compound be investigated in vitro?
Use hepatic microsomal models (e.g., human liver S9 fraction) to identify phase I/II metabolites. LC-HRMS with collision-induced dissociation (CID) helps characterize structural modifications, such as hydroxylation or ester hydrolysis. Compare results to known metabolites (e.g., methylprednisolone 21-propionate) .
Q. What experimental design principles apply to long-term stability studies of topical formulations containing this compound?
Define critical quality attributes (CQAs): potency, impurity levels, pH, and viscosity. Use a factorial design to assess temperature (25°C/40°C), humidity (60% RH/75% RH), and light exposure. Statistical tools (e.g., ANOVA) identify significant degradation factors, with sampling at 0, 3, 6, 12, and 24 months .
Q. How can researchers address batch-to-batch variability in synthetic this compound?
Implement process analytical technology (PAT) for real-time monitoring of critical synthesis steps (e.g., esterification at C17/C21). Use DOE (design of experiments) to optimize reaction parameters (temperature, catalyst concentration). Validate consistency via comparative HPLC impurity profiles and chiral purity assays .
Q. What frameworks guide the statistical analysis of conflicting pharmacokinetic data for this compound?
Apply the FLOAT method:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
